N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
The compound N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative featuring a 2-methoxyphenyl group at the N1 position and a substituted ethyl group at the N2 position. The ethyl substituent includes a 1-methylindolin-5-yl moiety and a 4-methylpiperazinyl group. Its molecular formula is C25H33N5O3, with a molecular weight of 451.6 g/mol (exact data for this isomer is inferred from structural analogs) .
The indoline moiety could influence binding affinity to biological targets, such as neurotransmitter receptors or enzymes.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-28-12-14-30(15-13-28)22(18-8-9-21-19(16-18)10-11-29(21)2)17-26-24(31)25(32)27-20-6-4-5-7-23(20)33-3/h4-9,16,22H,10-15,17H2,1-3H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJCOXAUTBRYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, mechanism of action, and biological effects based on available research.
Structural Overview
The molecular structure of this compound can be broken down into distinct functional groups:
- Oxalamide Group : This functional group is known for its role in various biological activities, including enzyme inhibition and receptor modulation.
- Methoxyphenyl Moiety : The presence of a methoxy group enhances lipophilicity, potentially facilitating cellular uptake.
- Indolin and Piperazine Components : These groups may contribute to the compound's neuroprotective and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Indolinyl Intermediate : Starting from an appropriate indole derivative.
- Attachment of Piperazine Group : Via nucleophilic substitution reactions.
- Coupling with Methoxyphenyl Group : Using electrophilic aromatic substitution.
- Formation of Oxalamide Linkage : Through condensation reactions with oxalyl chloride.
The biological activity of this compound is thought to involve interactions with specific molecular targets. Preliminary studies suggest that it may:
- Inhibit enzymes involved in cancer cell proliferation.
- Interact with neurotransmitter receptors, exerting neuroprotective effects.
This compound's ability to modulate these pathways makes it a candidate for further pharmacological research.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Properties : Studies have suggested that the compound may inhibit the YAP/TAZ-TEAD interaction, which is crucial in various cancers, including malignant mesothelioma .
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibits YAP/TAZ pathway | |
| Neuroprotection | Modulates neurotransmitter receptors | |
| Enzyme Inhibition | Affects enzymatic activity related to cell proliferation |
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insight into the potential applications of this compound:
- Study on Cancer Cell Lines : A study demonstrated that compounds with similar oxalamide structures exhibited significant inhibition of tumor growth in vitro and in vivo models .
- Neuroprotective Effects : Research indicated that derivatives containing indoline and piperazine moieties showed promise in protecting neuronal cells from oxidative stress .
- Enzymatic Activity Modulation : Investigations into enzyme kinetics revealed that certain oxalamides could serve as effective inhibitors for enzymes linked to cancer metabolism .
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Insights : The ortho-methoxy substitution in the target compound may confer unique steric or electronic properties compared to para-substituted analogs, but experimental data (e.g., crystallography, docking studies) are lacking .
- Pharmacological Gaps: No activity or toxicity data are provided for the target compound. Comparisons rely on structural inferences from related molecules.
- Synthesis Challenges : The bis-oxalamide derivative () demonstrates high yield (86%), suggesting efficient synthetic routes for oxalamides, but the target compound’s synthesis details remain unreported .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
- 2-Methoxyphenylamine (N1 substituent)
- Oxalamide core (central CONHCO linkage)
- 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine (N2 substituent)
Critical challenges include stereoselective assembly of the branched ethylamine moiety and achieving chemoselective coupling without overalkylation.
Synthesis of the N2 Substituent: 2-(1-Methylindolin-5-yl)-2-(4-Methylpiperazin-1-yl)ethylamine
Indoline Synthesis
The 1-methylindolin-5-yl group is synthesized via a Friedel-Crafts alkylation/intramolecular cyclization sequence:
- Nitration of Indole :
Indole undergoes nitration at the 5-position using HNO₃/H₂SO₄ at 0–5°C, yielding 5-nitroindole (87% yield). - Reduction to Indoline :
Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C) reduces the nitro group to amine, followed by spontaneous cyclization to indoline. - N-Methylation :
Treatment with methyl iodide (CH₃I, K₂CO₃, DMF, 60°C, 12 h) affords 1-methylindoline (92% yield).
Table 1: Optimization of Indoline Synthesis
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 87 | 95 |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 91 | 98 |
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 92 | 97 |
Piperazine-Ethylamine Assembly
The ethylamine bridge is constructed via a Mannich-type reaction:
- Bis-Alkylation of Ethylenediamine :
Ethylenediamine reacts with 1-methylindoline-5-carbaldehyde and 4-methylpiperazine in a 1:2:2 molar ratio under acidic conditions (HCl, EtOH, reflux, 24 h), forming the branched amine. - Reductive Amination :
Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 stabilizes the imine intermediate, yielding 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine (68% yield over two steps).
Key Observations:
Oxalamide Bond Formation
Ruthenium-Catalyzed Dehydrogenative Coupling
Adapting the methodology from Milstein et al., the oxalamide bond is formed via acceptorless dehydrogenative coupling (ADC) between ethylene glycol and the two amine components:
- Catalytic System :
Ru-PNNH pincer complex Ru-5 (1 mol%), BuOK (1 mol%), toluene/DME (1:1 v/v), 135°C, 24 h. - Reaction Scope :
Table 2: Comparative Catalytic Efficiency in Oxalamide Synthesis
| Catalyst | Amine Type | Yield (%) | TON (mol/mol) |
|---|---|---|---|
| Ru-1 | Primary | 26 | 26 |
| Ru-5 | Primary | 89 | 89 |
| Ru-5 | Secondary | 73 | 14.6 |
Purification and Characterization
Chromatographic Separation
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | ADC Method | Oxalyl Chloride Method |
|---|---|---|
| PMI (kg/kg) | 6.2 | 18.7 |
| E-Factor | 8.4 | 32.1 |
| Carbon Efficiency (%) | 88 | 47 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
